
3,5-Dimethyl-4,5-dihydro-1,2-oxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-4,5-dihydro-1,2-oxazol-5-amine is a heterocyclic organic compound that belongs to the oxazoline family. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-4,5-dihydro-1,2-oxazol-5-amine typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90°C). The reaction is often followed by in-line quenching of residual hydrofluoric acid to ensure safety and purity of the product .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using flow chemistry techniques. This involves the use of a packed reactor containing commercial manganese dioxide, which facilitates the oxidative aromatization of oxazolines to oxazoles . This method offers improved safety and efficiency compared to traditional batch synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dimethyl-4,5-dihydro-1,2-oxazol-5-amine undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, where functional groups on the oxazoline ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: The major product is the corresponding oxazole derivative.
Substitution: The products vary based on the substituents introduced during the reaction.
Applications De Recherche Scientifique
3,5-Dimethyl-4,5-dihydro-1,2-oxazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a scaffold for drug design.
Industry: The compound is utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,5-Dimethyl-4,5-dihydro-1,2-oxazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
- 3,5-Dimethyl-4,5-dihydro-1,2-oxazol-5-ol
- 3,5-Dimethylisoxazole-4-boronic acid pinacol ester
- 1-(4-{4-[5-(2,6-difluorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-1,3-oxazol-5-yl})
Comparison: 3,5-Dimethyl-4,5-dihydro-1,2-oxazol-5-amine is unique due to its specific substitution pattern and the presence of an amine group. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the amine group allows for additional hydrogen bonding interactions, which can enhance its binding affinity to biological targets .
Propriétés
Numéro CAS |
133329-05-2 |
|---|---|
Formule moléculaire |
C5H10N2O |
Poids moléculaire |
114.15 g/mol |
Nom IUPAC |
3,5-dimethyl-4H-1,2-oxazol-5-amine |
InChI |
InChI=1S/C5H10N2O/c1-4-3-5(2,6)8-7-4/h3,6H2,1-2H3 |
Clé InChI |
GCFZEPMPIFHDHP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(C1)(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



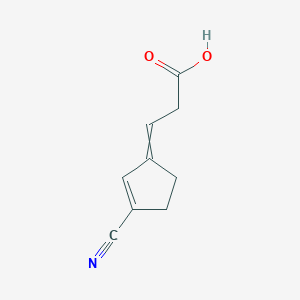

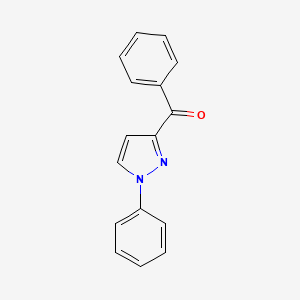
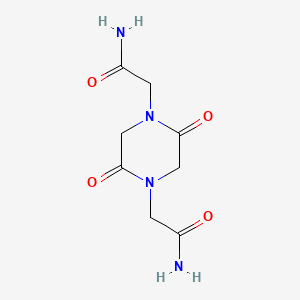

![3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]prop-2-en-1-ol](/img/structure/B14263192.png)
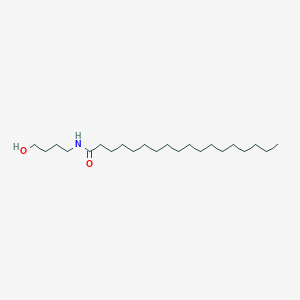

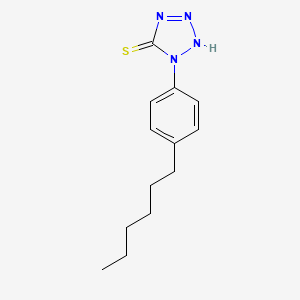

![N-[4-(2,4-Dimethoxybenzoyl)-3-methoxyphenyl]acetamide](/img/structure/B14263222.png)
![(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexanal](/img/structure/B14263232.png)
![Diethyl {[bis(methylsulfanyl)methylidene]amino}propanedioate](/img/structure/B14263236.png)
